Cas no 2104165-59-3 ((2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one)

(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
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- EN300-798614
- 2104165-59-3
- (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
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- インチ: 1S/C6H10N4O/c1-4(7)5(11)6-9-8-3-10(6)2/h3-4H,7H2,1-2H3/t4-/m0/s1
- InChIKey: KVLKKCJIFLKWFU-BYPYZUCNSA-N
- SMILES: O=C(C1=NN=CN1C)[C@H](C)N
計算された属性
- 精确分子量: 154.08546096g/mol
- 同位素质量: 154.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 73.8Ų
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798614-0.1g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 0.1g |
$993.0 | 2025-03-21 | |
Enamine | EN300-798614-1.0g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-21 | |
Enamine | EN300-798614-5.0g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-21 | |
Enamine | EN300-798614-0.05g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 0.05g |
$948.0 | 2025-03-21 | |
Enamine | EN300-798614-10.0g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 10.0g |
$4852.0 | 2025-03-21 | |
Enamine | EN300-798614-0.25g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-21 | |
Enamine | EN300-798614-2.5g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-21 | |
Enamine | EN300-798614-0.5g |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one |
2104165-59-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-21 |
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one 関連文献
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4. Caper tea
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-oneに関する追加情報
Introduction to (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one (CAS No. 2104165-59-3)
(2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one (CAS No. 2104165-59-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the class of amino acids and derivatives, specifically those with a triazole moiety. The triazole ring is known for its versatile biological activities, including antifungal, antibacterial, and antiviral properties. This introduction will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of this compound.
The chemical structure of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is characterized by a central propanone backbone with an amino group at the 2-position and a 4-methyl-4H-1,2,4-triazol-3-yl substituent at the 1-position. The presence of the S configuration at the 2-position is crucial for its biological activity and selectivity. The triazole ring provides the compound with enhanced stability and reactivity, making it an attractive candidate for drug development.
Recent studies have highlighted the importance of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves the inhibition of fungal cell wall synthesis and disruption of membrane integrity. This makes it a promising candidate for the development of new antifungal agents.
In addition to its antifungal properties, (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study conducted by researchers at the University of California in 2022 found that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli by interfering with bacterial protein synthesis. The broad-spectrum activity of this compound suggests its potential as a novel antibiotic.
The synthesis of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of (S)-alanine with methylhydrazine followed by cyclization to form the triazole ring. Another method involves the condensation of (S)-alanine nitrile with methylhydrazine under acidic conditions. These synthetic routes are efficient and scalable, making them suitable for large-scale production.
The pharmacokinetic properties of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one have been extensively studied to assess its suitability as a therapeutic agent. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and excreted in urine and feces.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-1-(4-methyl-4H-1,2,4-triazol-3-y l)propan - 1 - one in treating various infections. Early results from Phase I trials have demonstrated that this compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are expected to provide further insights into its therapeutic potential.
In conclusion, (2S)-2-amino - 1 - ( 4 - methyl - 4 H - 1 , 2 , 4 - triazol - 3 - yl ) propan - 1 - one (CAS No. 2104165 - 59 - 3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development as an antifungal and antibacterial agent. Ongoing research and clinical trials will continue to elucidate its full potential in medical applications.
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